2,4-Bis(trifluoromethyl)-DL-phenylalanine

Description

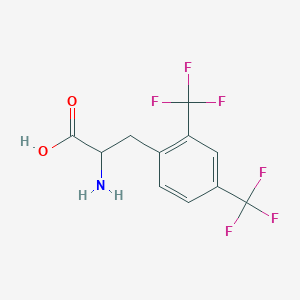

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-[2,4-bis(trifluoromethyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F6NO2/c12-10(13,14)6-2-1-5(3-8(18)9(19)20)7(4-6)11(15,16)17/h1-2,4,8H,3,18H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVYPAKPAYLXGJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F6NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901286989 | |

| Record name | 2,4-Bis(trifluoromethyl)phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901286989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

237076-67-4 | |

| Record name | 2,4-Bis(trifluoromethyl)phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=237076-67-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Bis(trifluoromethyl)phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901286989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,4 Bis Trifluoromethyl Dl Phenylalanine

Stereoselective Synthesis Approaches

Stereoselective synthesis is crucial for producing specific enantiomers of fluorinated amino acids, as the biological activity of these molecules is often dependent on their stereochemistry. researchgate.net Methodologies for achieving high stereocontrol include the use of chiral auxiliaries and asymmetric catalysis.

Chiral Auxiliary-Mediated Synthesis, including Glycine (B1666218) Imine Alkylation

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthesis to direct the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed. One prominent strategy for synthesizing α-amino acids involves the alkylation of a glycine enolate equivalent, where a chiral auxiliary controls the facial selectivity of the incoming electrophile.

A notable example is the synthesis of fluorinated phenylalanine derivatives through the alkylation of a benzophenone (B1666685) imine of a glycine ester. nih.gov In this approach, the glycine imine serves as a nucleophile after deprotonation. The alkylation with an electrophile, such as 2,4-bis(trifluoromethyl)benzyl bromide, is performed in the presence of a chiral phase-transfer catalyst. nih.gov This catalyst, which acts as a chiral auxiliary for the reaction, creates a chiral environment that directs the alkylating agent to one face of the enolate, resulting in an enantiomerically enriched product. nih.gov The subsequent hydrolysis of the imine and ester groups yields the target amino acid. nih.gov

Another established method uses chiral oxazolidinones as auxiliaries. These are typically attached to a propionyl group, which, after enolization and reaction, can be converted into the amino acid. The steric hindrance provided by the substituents on the oxazolidinone ring effectively shields one face of the enolate, leading to high diastereoselectivity in alkylation reactions. cyu.fr

Asymmetric Catalysis in Fluorinated Amino Acid Synthesis, including Chiral Ni(II) Complexes

Asymmetric catalysis offers a more atom-economical approach where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically pure product. cas.cn Chiral Ni(II) complexes of Schiff bases have emerged as a powerful tool for the asymmetric synthesis of a wide variety of non-canonical amino acids, including fluorinated ones. nih.govresearchgate.netnih.gov

This methodology, pioneered by Belokon, utilizes a square-planar Ni(II) complex formed from glycine (or alanine) and a chiral tridentate ligand, often derived from proline. researchgate.net The complex serves as a chiral equivalent of a nucleophilic glycine. cas.cn The key steps in this synthetic approach are outlined below.

| Step | Description |

| Complex Formation | A Schiff base is formed between glycine and a chiral ligand (e.g., (S)-2-[(N-benzylprolyl)amino]benzophenone), which then coordinates with a Ni(II) salt. researchgate.netnih.gov |

| Deprotonation | A base is used to deprotonate the α-carbon of the glycine moiety, forming a nucleophilic enolate. nih.gov |

| Alkylation | The enolate reacts with an electrophile, such as 2,4-bis(trifluoromethyl)benzyl bromide. The chiral ligand shields one face of the planar complex, forcing the electrophile to add from the opposite face with high stereoselectivity. researchgate.netnih.gov |

| Decomplexation | The resulting complex is disassembled, typically under acidic conditions, to release the enantiomerically enriched α-amino acid and allow for the recovery of the chiral ligand. nih.gov |

This method is valued for its practicality, scalability, and the high enantiomeric purity of the products obtained. researchgate.netehu.es

Biocatalytic Synthesis Routes to Fluorinated Phenylalanine Derivatives

Biocatalysis leverages the high selectivity and efficiency of enzymes to perform chemical transformations. uw.edu.pl For the synthesis of fluorinated phenylalanine derivatives, several enzymatic strategies have been explored, offering environmentally benign alternatives to traditional chemical methods. manchester.ac.uk

Phenylalanine ammonia (B1221849) lyases (PALs) are enzymes that naturally catalyze the elimination of ammonia from L-phenylalanine to form trans-cinnamic acid. frontiersin.org Importantly, the reverse reaction—the addition of ammonia to a cinnamic acid derivative—can be exploited for the synthesis of L-phenylalanine analogues. frontiersin.org By using a suitably substituted cinnamic acid, this method can provide access to various ring-substituted phenylalanines. The process often requires high concentrations of ammonia to shift the equilibrium towards the amination product. frontiersin.org

Another significant class of enzymes is aminotransferases (also known as transaminases). These enzymes catalyze the transfer of an amino group from a donor molecule (like an amino acid) to a keto acid acceptor. manchester.ac.uk Engineered D-amino acid aminotransferases have been developed to synthesize D-phenylalanine derivatives with high enantiomeric excess from their corresponding α-keto acids. manchester.ac.uk

Additionally, dehydrogenases have been employed for the reductive amination of fluorinated keto acids to produce fluorinated amino acids, demonstrating the potential of these enzymes in fluorine biocatalysis. dtu.dkdtu.dk

| Enzyme Class | Catalytic Reaction | Application in Synthesis |

| Phenylalanine Ammonia Lyase (PAL) | Reversible amination of cinnamic acids | Synthesis of L-phenylalanine analogues from corresponding cinnamic acids. frontiersin.org |

| Aminotransferase (Transaminase) | Transfer of an amino group to an α-keto acid | Synthesis of D- or L-phenylalanine derivatives from precursor keto acids. manchester.ac.uk |

| Dehydrogenase | Reductive amination of α-keto acids | Production of fluorinated amino acids like fluoroalanine from fluoropyruvate. dtu.dkdtu.dk |

Strategies for Direct Fluorination and Fluoroalkylation of Phenylalanine Scaffolds

These strategies involve either adding fluorine atoms or fluoroalkyl groups to a pre-existing phenylalanine structure (direct fluorination) or attaching a pre-fluorinated aromatic ring to an alanine-type backbone (fluoroalkylation).

The most direct synthetic route to 2,4-bis(trifluoromethyl)-DL-phenylalanine involves fluoroalkylation . This is an example of a building block approach, where the complex fluorinated side chain is prepared separately and then coupled with the amino acid backbone. The alkylation of a glycine equivalent, such as the benzophenone imine of glycine ester, with 2,4-bis(trifluoromethyl)benzyl bromide is a prime example of this strategy. nih.gov This method is highly effective because it avoids the challenges associated with selectively introducing two trifluoromethyl groups onto the aromatic ring of phenylalanine in a controlled manner.

Direct fluorination strategies, while less common for introducing CF3 groups, are widely used for adding single fluorine atoms. nih.gov These methods include electrophilic fluorination using reagents like Selectfluor, often in conjunction with a palladium catalyst to direct the fluorination to a specific C-H bond. researchgate.net Photocatalytic methods have also been developed for the benzylic C-H fluorination of phenylalanine derivatives. nih.gov While powerful for creating monofluorinated analogues, these methods are not typically used for the synthesis of bis(trifluoromethyl) derivatives.

Chemical Precursors and Building Blocks for this compound Synthesis

The synthesis of this compound relies on the strategic combination of key chemical precursors and building blocks. The selection of these starting materials is fundamental to the success of the synthetic route, particularly in methods involving fluoroalkylation.

The primary building block that provides the characteristic side chain is 2,4-bis(trifluoromethyl)benzyl bromide . nih.govsigmaaldrich.com This commercially available electrophile contains the pre-formed 2,4-bis(trifluoromethyl)phenyl moiety, which is coupled with a glycine nucleophile equivalent. sigmaaldrich.comscientificlabs.co.uk

The other essential component is a glycine building block . This can take several forms depending on the specific synthetic methodology employed:

Glycine Ester Imines : The benzophenone imine of a glycine ester is a commonly used glycine enolate precursor. nih.gov It is readily deprotonated to form a soft nucleophile suitable for alkylation.

Chiral Ni(II)-Complexed Glycine : In asymmetric catalysis, the building block is the nickel(II) complex of a Schiff base derived from glycine and a chiral ligand. researchgate.netnih.gov This entire complex acts as the chiral glycine equivalent.

The table below summarizes the key precursors and their functions in the synthesis.

| Precursor / Building Block | Chemical Name | Role in Synthesis |

| Electrophile | 2,4-Bis(trifluoromethyl)benzyl bromide | Provides the fluorinated aromatic side chain. nih.govsigmaaldrich.com |

| Nucleophile | Glycine ester benzophenone imine | Acts as a glycine enolate equivalent for alkylation. nih.gov |

| Catalytic System | Chiral Ni(II) complex of a glycine Schiff base | Serves as a chiral glycine nucleophile for asymmetric alkylation. researchgate.netnih.gov |

Incorporation of 2,4 Bis Trifluoromethyl Dl Phenylalanine into Peptides and Proteins

Chemical Synthesis Methods

Chemical synthesis provides a direct and versatile approach for incorporating 2,4-Bis(trifluoromethyl)-DL-phenylalanine at specific positions within a peptide sequence. The choice between solid-phase and solution-phase synthesis depends on the length of the desired peptide, scale, and purification requirements.

Solid-Phase Peptide Synthesis (SPPS) with this compound

Solid-Phase Peptide Synthesis (SPPS) is the most common method for chemically synthesizing peptides. pentelutelabmit.com The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin). wpmucdn.com The widely used Fmoc/tBu strategy is well-suited for incorporating this compound. researchgate.net

The general cycle for incorporating an N-α-Fmoc-protected this compound residue involves:

Resin Preparation : The synthesis begins with a resin, such as Rink amide or 2-chlorotrityl chloride resin, which determines the C-terminal functional group (amide or carboxylic acid, respectively). uci.edu

Fmoc Deprotection : The N-terminal Fmoc protecting group of the resin-bound peptide is removed using a mild base, typically a solution of 20% piperidine (B6355638) in a solvent like N,N-Dimethylformamide (DMF). wpmucdn.comuci.edu This exposes a free amine group for the next coupling step.

Amino Acid Activation and Coupling : The carboxylic acid of Fmoc-2,4-Bis(trifluoromethyl)-DL-phenylalanine is activated to facilitate amide bond formation. This is achieved using coupling reagents. Common activators include aminium-based reagents like HCTU (2-(6-Chloro-1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium hexafluorophosphate) or HATU, or carbodiimides such as DIC (diisopropylcarbodiimide) in the presence of an additive like Oxyma Pure. pentelutelabmit.comwpmucdn.comnih.gov The activated amino acid is then added to the resin, where it couples with the free amine of the peptide chain.

Washing : After each deprotection and coupling step, the resin is thoroughly washed with solvents like DMF and dichloromethane (B109758) (DCM) to remove excess reagents and byproducts. uci.edu

This cycle is repeated for each amino acid in the sequence. Finally, the completed peptide is cleaved from the resin and side-chain protecting groups are removed, typically using a strong acid cocktail containing trifluoroacetic acid (TFA). wpmucdn.com

| Step | Reagent/Process | Purpose |

| 1. Swelling | Appropriate solvent (e.g., DMF, DCM) | Prepares the resin for chemical reactions by solvating the polymer chains. |

| 2. Deprotection | 20% Piperidine in DMF | Removes the N-terminal Fmoc group to expose a free amine for coupling. wpmucdn.com |

| 3. Washing | DMF, DCM | Removes residual piperidine and byproducts. |

| 4. Coupling | Fmoc-2,4-Bis(trifluoromethyl)-DL-phenylalanine + Coupling Reagent (e.g., HCTU, HATU, DIC/Oxyma) + Base (e.g., DIPEA) | Activates the amino acid's carboxyl group and facilitates amide bond formation with the resin-bound peptide. wpmucdn.comnih.gov |

| 5. Washing | DMF, DCM | Removes excess activated amino acid and coupling byproducts. |

| 6. Final Cleavage | Trifluoroacetic Acid (TFA) based cocktail | Cleaves the completed peptide from the resin and removes side-chain protecting groups. wpmucdn.com |

Solution-Phase Peptide Synthesis Considerations

While SPPS is dominant, solution-phase peptide synthesis remains a valuable technique, particularly for the large-scale production of short peptides or when specific purification strategies are required. springernature.com In this method, all reactions occur in a homogeneous solution, and the product is isolated and purified after each step, often through extraction or crystallization. google.com

When incorporating this compound, the fundamental steps of protection, activation, coupling, and deprotection are analogous to SPPS. springernature.com However, key considerations include:

Protecting Groups : N-terminal (e.g., Fmoc or Boc) and C-terminal (e.g., methyl or benzyl (B1604629) esters) protecting groups are essential to prevent side reactions.

Coupling Reagents : The same classes of coupling reagents used in SPPS are employed in solution-phase synthesis to ensure efficient amide bond formation.

Solubility : The high fluorine content of this compound may influence the solubility of the peptide intermediates, requiring careful selection of reaction solvents.

Genetically Encoded Incorporation Strategies

Genetic code expansion techniques enable the site-specific incorporation of non-canonical amino acids (ncAAs), including this compound, into proteins during translation in living cells. nih.gov This powerful technology relies on repurposing a codon, typically a stop codon, to encode the new amino acid.

Amber Codon Suppression for Site-Specific Integration

The most common method for site-specific ncAA incorporation is amber codon suppression. biorxiv.orgnih.gov This strategy involves hijacking the UAG (amber) stop codon, which normally signals the termination of protein synthesis. nih.gov The process requires two key engineered components:

An orthogonal suppressor tRNA with an anticodon (CUA) that recognizes the UAG codon in the messenger RNA (mRNA).

An orthogonal aminoacyl-tRNA synthetase (o-aaRS) that specifically charges the suppressor tRNA with this compound.

When these components are introduced into a host organism (like E. coli) along with a target gene containing a UAG codon at the desired position, the ribosome reads the UAG codon and incorporates this compound, allowing protein synthesis to continue. nih.gov This results in a full-length protein with the ncAA integrated at a precisely defined site. springernature.com

Selective Pressure Incorporation in Auxotrophic Strains

Selective pressure incorporation is a less specific method that can sometimes be used to globally replace a natural amino acid with an analog. This technique utilizes an auxotrophic host strain, which is incapable of synthesizing a specific canonical amino acid (e.g., phenylalanine).

The process involves growing the auxotrophic cells in a minimal medium that lacks the natural amino acid but is supplemented with the analog, this compound. To survive and synthesize essential proteins, the cell's translational machinery may incorporate the supplied analog in place of the natural one. The success of this method depends on the ability of the endogenous phenylalanyl-tRNA synthetase to recognize and charge its cognate tRNA with this compound. This approach lacks site-specificity and can lead to the widespread substitution of phenylalanine, potentially disrupting protein structure and function.

Orthogonal Aminoacyl-tRNA Synthetase/tRNA Pair Engineering

The foundation of robust genetic code expansion is the development of an orthogonal aaRS/tRNA pair. nih.gov "Orthogonal" means that the engineered synthetase does not charge any of the host cell's endogenous tRNAs, and the engineered tRNA is not charged by any endogenous synthetases. nih.gov This mutual orthogonality prevents the misincorporation of ncAAs at unintended codons and the misincorporation of canonical amino acids at the target codon. nih.gov

The pyrrolysyl-tRNA synthetase (PylRS) and its cognate tRNA (tRNAPyl) from archaea like Methanosarcina mazei are widely used as a scaffold for engineering because they are naturally orthogonal in bacteria and eukaryotes. nih.govnih.gov Scientists can evolve the PylRS through directed evolution or site-directed mutagenesis to alter its substrate specificity. Libraries of synthetase mutants are created and screened to identify variants that can efficiently and selectively recognize this compound and load it onto the suppressor tRNAPylCUA. For instance, a PylRS mutant (N346A/C348A) has been shown to genetically incorporate a variety of meta-substituted phenylalanine derivatives, including those containing trifluoromethyl groups. nih.gov

| Component | Description | Role in Incorporation |

| Target Gene | Gene of interest modified to contain an in-frame amber (UAG) codon at the desired incorporation site. | Provides the mRNA template for protein synthesis. |

| Orthogonal Suppressor tRNA | An engineered tRNA (e.g., tRNAPyl) with a CUA anticodon. | Recognizes the UAG codon on the mRNA during translation. nih.gov |

| Orthogonal Aminoacyl-tRNA Synthetase (o-aaRS) | An engineered synthetase (e.g., a PylRS mutant) that specifically recognizes this compound. | Attaches (charges) this compound onto the orthogonal suppressor tRNA. nih.gov |

| Host Organism | Typically E. coli, yeast, or mammalian cells. | Provides the cellular machinery (ribosomes, etc.) for protein expression. |

| Culture Medium | Growth medium supplemented with this compound. | Supplies the non-canonical amino acid for uptake by the host cells. |

Chemo-Enzymatic Approaches for Peptide and Protein Modification

Chemo-enzymatic peptide synthesis (CEPS) merges the precision of enzymatic catalysis with the versatility of chemical synthesis, offering a powerful strategy for the incorporation of non-canonical amino acids (ncAAs) into peptides and proteins. This approach leverages the mild reaction conditions, high stereoselectivity, and regioselectivity of enzymes, thereby minimizing the need for extensive protecting group strategies and reducing the risk of racemization often associated with purely chemical methods. nih.gov Proteases, such as subtilisin and α-chymotrypsin, are frequently employed in a kinetically controlled synthesis where an activated amino acid ester (acyl donor) is coupled to an amino component (acyl acceptor). nih.gov

While direct experimental evidence for the incorporation of this compound into peptides using chemo-enzymatic methods is not extensively documented in publicly available research, the substrate specificities of commonly used proteases provide a basis for assessing the feasibility of such a reaction. Enzymes like α-chymotrypsin and subtilisin are known to exhibit a preference for large, hydrophobic, or aromatic amino acid residues at the P1 position of the acyl donor. sigmaaldrich.comwikipedia.org The bulky and hydrophobic nature of the 2,4-bis(trifluoromethyl)phenyl group suggests that it could potentially be accommodated within the S1 binding pocket of these enzymes.

Subtilisin-Catalyzed Reactions

Subtilisin, a serine protease from Bacillus species, demonstrates broad substrate specificity, making it a versatile tool for peptide synthesis. biocat.com It generally prefers large, uncharged residues at the P1 position. biocat.com Notably, subtilisin has been successfully used in the enzymatic hydrolysis of N-benzyloxycarbonyl DL-amino acid esters containing fluorine substitutions on the phenyl ring, indicating that the enzyme can interact with fluorinated phenylalanine derivatives. nih.gov This suggests that an activated ester of 2,4-bis(trifluoromethyl)phenylalanine could potentially serve as a substrate for subtilisin-catalyzed peptide ligation.

The general mechanism for a subtilisin-catalyzed ligation is depicted below:

Reaction Scheme: Enzyme (E-OH) + Acyl Donor (R-CO-X) ⇌ Acyl-Enzyme Intermediate (E-O-CO-R) + X-H Acyl-Enzyme Intermediate (E-O-CO-R) + Nucleophile (H₂N-R') → Peptide (R-CO-NH-R') + Enzyme (E-OH)

Table 1: Key Parameters in Subtilisin-Catalyzed Peptide Synthesis

| Parameter | Description | Relevance for this compound |

| Enzyme Source | Subtilisin Carlsberg and Subtilisin BPN' are commonly used variants. | Engineered subtilisins (B1170691) ("subtiligases") with modified substrate specificities might offer enhanced activity towards bulky, non-natural amino acids. |

| Acyl Donor | Typically methyl, ethyl, or trifluoroethyl esters of N-protected amino acids. | An N-protected 2,4-bis(trifluoromethyl)phenylalanine methyl or ethyl ester would be a suitable acyl donor. |

| Nucleophile | An amino acid or peptide with a free N-terminus. | The choice of nucleophile can influence reaction kinetics and yield. |

| Solvent System | Often performed in organic solvents or biphasic systems to suppress the competing hydrolysis reaction. | Acetonitrile, t-butanol, or dimethylformamide are common choices that could be explored. |

| pH/Temperature | Optimized to favor synthesis over hydrolysis. | Typically, a slightly alkaline pH is used to ensure the nucleophile is deprotonated. |

α-Chymotrypsin-Catalyzed Reactions

α-Chymotrypsin is another serine protease with well-characterized specificity for aromatic amino acids such as phenylalanine, tyrosine, and tryptophan at the P1 position. wikipedia.orglibretexts.org The enzyme's S1 specificity pocket is hydrophobic and can accommodate the aromatic side chains of these residues. wikipedia.org The addition of two trifluoromethyl groups to the phenylalanine ring significantly increases its size and alters its electronic properties. While this modification could present steric challenges for the enzyme's active site, the inherent flexibility of some enzyme pockets might allow for the binding of such substituted analogs.

Research into the substrate specificity of α-chymotrypsin has shown that it can tolerate a range of substituents on the phenyl ring of phenylalanine. The key determinant for successful ligation would be the ability of the 2,4-bis(trifluoromethyl)phenyl side chain to fit within the S1 pocket without causing significant distortion of the catalytic machinery.

Table 2: Comparison of Natural Substrates and Potential Non-Canonical Substrate for α-Chymotrypsin

| Substrate (P1 Residue) | Structure of Side Chain | Key Features | Expected Interaction with S1 Pocket |

| Phenylalanine | -CH₂-Ph | Aromatic, Hydrophobic | Favorable hydrophobic interactions. |

| Tyrosine | -CH₂-Ph-OH | Aromatic, Hydrophobic, H-bond donor/acceptor | Favorable hydrophobic and potential polar interactions. |

| Tryptophan | -CH₂-Indole | Aromatic, Bulky, Hydrophobic | Favorable hydrophobic interactions with the large indole (B1671886) ring. |

| 2,4-Bis(trifluoromethyl)-phenylalanine | -CH₂-Ph-(CF₃)₂ | Aromatic, Highly Bulky, Electron-withdrawing | Potential for hydrophobic interactions, but steric hindrance from the two CF₃ groups could be a limiting factor. |

Engineering and Directed Evolution

A significant advantage of chemo-enzymatic approaches is the potential to tailor enzyme specificity through protein engineering. researchgate.net Techniques such as site-directed mutagenesis and directed evolution can be employed to modify the amino acid residues lining the substrate-binding pocket of proteases like subtilisin and α-chymotrypsin. By altering the size, shape, and hydrophobicity of the S1 pocket, it is possible to create enzyme variants that can accommodate bulky and non-natural amino acids like this compound with greater efficiency. researchgate.net This strategy could overcome potential steric limitations posed by the wild-type enzymes.

Impact of 2,4 Bis Trifluoromethyl Dl Phenylalanine on Peptide and Protein Structure

Modulation of Protein Folding and Stability

While direct studies detailing the thermal stability of proteins specifically incorporating 2,4-Bis(trifluoromethyl)-DL-phenylalanine are not extensively available, the general trend observed with other fluorinated amino acids suggests a potential for enhanced thermal stability. The incorporation of fluorinated residues can increase the conformational stability of proteins. For instance, studies on other fluorinated proteins have shown that the substitution of native amino acids with fluorinated analogs can lead to an increase in the melting temperature (Tm) of the protein, indicating greater resistance to heat-induced denaturation nih.govhamptonresearch.com. This stabilization is often attributed to favorable intramolecular interactions involving the fluorinated side chains, which can contribute to a more compact and stable protein core.

Table 1: Potential Impact of this compound on Protein Thermal Stability (Hypothesized)

| Property | Expected Change with this compound Incorporation | Rationale |

| Melting Temperature (Tm) | Increase | Enhanced hydrophobic and fluorous interactions contributing to a more stable protein core. |

| Unfolding Cooperativity | Potential Increase | A more defined and stable folded state leading to a sharper unfolding transition. |

Note: This table is based on general principles observed with other fluorinated amino acids and requires specific experimental validation for this compound.

The strategic incorporation of fluorinated amino acids, such as this compound, can significantly enhance the resistance of peptides and proteins to enzymatic degradation. Proteases recognize and cleave specific amino acid sequences, and the presence of a bulky, electron-withdrawing side chain like that of 2,4-bis(trifluoromethyl)phenylalanine can sterically hinder the approach of the enzyme to the peptide backbone.

Research on various fluorinated amino acids has demonstrated that their incorporation can lead to a marked increase in stability against proteolysis fu-berlin.denih.govnih.govresearchgate.net. A review on fluorinated phenylalanines highlights that their inclusion in peptides can increase catabolic stability, a crucial factor for therapeutic proteins and peptide-based vaccines nih.gov. While the effect is not universally predictable and depends on the specific protease, the position of the fluorinated residue relative to the cleavage site, and the degree of fluorination, highly fluorinated and sterically demanding amino acids are often effective at inducing protease resistance fu-berlin.denih.govresearchgate.net. The synthesis of 2,4-ditrifluoromethyl-ʟ-phenylalanine, the L-isomer of the compound , has been described, opening avenues for its incorporation into biologically active peptides to enhance their stability nih.gov.

Table 2: Factors Influencing Proteolytic Resistance by Fluorinated Amino Acids

| Factor | Influence on Proteolytic Stability |

| Steric Hindrance | The bulky trifluoromethyl groups can physically block the active site of proteases. |

| Electronic Effects | Altered electronics of the peptide bond may reduce its susceptibility to hydrolysis. |

| Conformational Changes | Local changes in peptide conformation can mask protease recognition sites. |

| Position of Substitution | Proximity to the cleavage site is critical for effective inhibition. |

Conformational Control and Helical Propensities

The introduction of this compound can exert significant control over the local conformation of a peptide backbone. The steric bulk of the two trifluoromethyl groups can restrict the rotational freedom around the chi (χ) angles of the side chain, thereby influencing the allowable phi (φ) and psi (ψ) angles of the peptide backbone.

While specific studies on the helical propensity of this compound are limited, research on other fluorinated amino acids and the effects of trifluoromethyl groups provides valuable insights. The trifluoromethyl group is considerably larger than a methyl group, and its presence can disfavor certain secondary structures while promoting others nih.gov. For instance, the incorporation of trifluoromethylated amino acids has been shown to influence helical stability, although the outcome is context-dependent nih.govnih.gov. In some cases, the fluorous effect can overcome a lower intrinsic helix propensity to stabilize helical structures nih.gov. Conversely, the steric hindrance could also disrupt helical packing. Therefore, the impact of this compound on helical propensities is likely to be significant and dependent on its position within the peptide sequence and the surrounding residues.

Fluorous Interactions and Self-Assembly Properties

A key feature of highly fluorinated molecules is their tendency to engage in "fluorous" interactions, a phase-separation phenomenon driven by the unique properties of fluorocarbons. When incorporated into peptides, this compound can promote self-assembly into higher-order structures through these fluorous interactions, in addition to traditional hydrophobic and π-π stacking interactions.

The self-assembly of peptides containing aromatic residues, particularly phenylalanine, into well-defined nanostructures such as nanotubes and nanofibers is a well-documented phenomenon nih.govscience.govrsc.orgstfc.ac.uknih.gov. These assemblies are often driven by a combination of hydrogen bonding, hydrophobic interactions, and π-π stacking of the aromatic side chains. The introduction of the highly fluorinated 2,4-bis(trifluoromethyl)phenyl side chain is expected to significantly modulate these interactions.

Alterations in Protein-Protein Interactions

Protein-protein interactions (PPIs) are fundamental to most biological processes and are mediated by specific contacts at the protein interface. The introduction of a non-canonical amino acid like this compound at a PPI interface can lead to significant alterations in binding affinity and specificity.

The trifluoromethyl groups can introduce new, favorable interactions, such as fluorous or orthogonal multipolar interactions, with complementary residues on the binding partner. Conversely, the steric bulk of the 2,4-bis(trifluoromethyl)phenyl group can also disrupt critical contacts and abolish binding. Phenylalanine itself is often found at protein-protein interfaces and participates in crucial aromatic stacking and hydrophobic interactions nih.gov. Modifying the phenylalanine ring with trifluoromethyl groups can fine-tune these interactions, potentially leading to enhanced binding affinity or the creation of novel specificities. The ability to modulate PPIs with fluorinated amino acids opens up possibilities for designing novel therapeutic peptides and proteins that can inhibit or stabilize specific protein complexes nih.gov.

2,4 Bis Trifluoromethyl Dl Phenylalanine As a Research Probe in Chemical Biology

Applications in Nuclear Magnetic Resonance (NMR) Spectroscopy

19F NMR spectroscopy is a powerful technique for studying protein structure, dynamics, and interactions. nih.govnih.gov The 19F nucleus has a spin of 1/2, a high gyromagnetic ratio, and 100% natural abundance, resulting in high sensitivity. acs.orgresearchgate.net Furthermore, the chemical shift of 19F is extremely sensitive to the local environment, making it an excellent probe for detecting subtle conformational changes in proteins. nih.govnih.gov

Incorporating 2,4-Bis(trifluoromethyl)-DL-phenylalanine into proteins allows researchers to probe their structure and dynamics with high precision. nih.govnih.gov The two trifluoromethyl groups on the phenyl ring provide strong and distinct signals in 19F NMR spectra. Changes in the chemical shifts of these signals can indicate alterations in the local environment of the amino acid residue, providing insights into protein folding, conformational changes, and dynamics. nih.govresearchgate.net

The sensitivity of the 19F chemical shift to its surroundings allows for the detection of multiple protein conformations and the study of their exchange kinetics. nih.gov This is particularly useful for characterizing transient or intermediate states that are difficult to observe with other techniques. Information on protein dynamics can be obtained by measuring the relaxation properties (T1 and T2) of the 19F nucleus. acs.org

Table 1: Representative 19F NMR Probes for Protein Structure and Dynamics

| Fluorinated Amino Acid | Key Features | Representative Application |

| 3-Fluoro-L-tyrosine (3FY) | Sensitive to solvent exposure and conformational changes. researchgate.net | Monitoring structural changes and surface exposure. acs.org |

| 4-(Trifluoromethyl)-L-phenylalanine (tfmF) | Strong 19F signal, sensitive to local environment. nih.govresearchgate.net | Detecting subtle protein conformational changes. nih.gov |

| This compound | Two sensitive CF3 groups for enhanced signal and resolution. | Probing complex conformational landscapes and dynamics. |

| 5-Fluoro-tryptophan | Biosynthetically incorporated to study protein folding. rhhz.net | Investigating folding pathways and intermediates. acs.org |

19F NMR is a valuable tool for studying the interactions between proteins and other molecules, such as small-molecule ligands or other proteins. acs.orgnih.govrsc.org When a ligand binds to a protein containing a 2,4-bis(trifluoromethyl)phenylalanine residue near the binding site, the local environment of the fluorine nuclei changes, leading to a shift in the 19F NMR signal. beilstein-journals.org This allows for the determination of binding affinities (Kd) and the screening of compound libraries for potential binders. rsc.orgbeilstein-journals.org

Similarly, the formation of a protein-protein complex can be monitored by observing changes in the 19F NMR spectrum of a labeled protein. nih.govnih.gov These changes can provide information about the binding interface and the conformational rearrangements that occur upon complex formation. The high sensitivity of 19F NMR makes it possible to study these interactions even at low protein concentrations. acs.org

The sensitivity of 19F NMR to changes in the electronic environment makes it an excellent tool for investigating enzymatic reactions. beilstein-journals.orgrsc.org By incorporating 2,4-bis(trifluoromethyl)phenylalanine into an enzyme's active site, researchers can monitor the catalytic process in real-time. nih.gov Changes in the 19F chemical shift can provide information about the formation of enzyme-substrate complexes, the transition state, and the release of products. rsc.org This allows for a detailed mechanistic understanding of enzyme function. For instance, the hydrolysis of a fluorinated substrate by an enzyme can be monitored by observing the appearance of new 19F signals corresponding to the product. beilstein-journals.org

Radiotracer Applications

The introduction of a fluorine atom into a molecule allows for its use as a radiotracer in medical imaging techniques.

Replacing the stable 19F isotope with the radioactive isotope 18F allows this compound to be used as a probe for Positron Emission Tomography (PET) imaging. nih.govresearchgate.net PET is a non-invasive imaging technique that provides three-dimensional images of metabolic processes in the body. 18F is a positron-emitting radionuclide with a convenient half-life of 109.7 minutes, which is long enough for synthesis and imaging but short enough to minimize radiation exposure to the patient. researchgate.netnih.gov

18F-labeled amino acids are valuable tracers for tumor imaging because many types of cancer cells exhibit increased amino acid metabolism. nih.govnih.govbohrium.comresearchgate.net An 18F-labeled version of 2,4-bis(trifluoromethyl)phenylalanine could potentially be used to visualize and quantify the uptake of this amino acid by tumors, providing valuable diagnostic and prognostic information.

Photoaffinity Labeling Applications

Photoaffinity labeling is a powerful technique used to identify and characterize the binding partners of small molecules within a complex biological sample. springernature.comnih.govnih.gov This method involves a "bait" molecule that contains a photoreactive group. Upon irradiation with UV light, this group becomes highly reactive and forms a covalent bond with any nearby interacting molecules, such as proteins. nih.govnih.gov

A derivative of this compound can be synthesized to include a photoreactive moiety, such as a diazirine or an aryl azide. plos.org This modified amino acid can then be incorporated into a peptide or used as a standalone probe to identify its protein targets. The trifluoromethyl groups can serve as a unique tag for detection and enrichment of the cross-linked protein-probe complexes, facilitating their identification by techniques like mass spectrometry. springernature.com This approach is particularly useful for identifying transient or low-affinity interactions that are difficult to capture with other methods. springernature.com

Fluorescent Labeling and FRET Analysis

The application of fluorescent probes is a cornerstone of chemical biology, enabling the visualization and analysis of biomolecular interactions and dynamics. researchgate.net Fluorescent unnatural amino acids, in particular, can be incorporated into proteins to serve as minimally perturbing labels for a range of biophysical experiments, including fluorescence polarization and Förster Resonance Energy Transfer (FRET) analysis. nih.gov FRET is a powerful technique for measuring conformational changes in proteins by detecting energy transfer between a donor and an acceptor fluorophore. researchgate.net

However, a review of scientific literature indicates that this compound is not utilized as a fluorescent probe for these purposes. There is no evidence to suggest that the bis(trifluoromethyl)phenyl moiety possesses intrinsic fluorescence characteristics suitable for fluorescent labeling or FRET analysis. The inherent fluorescence of aromatic amino acids like phenylalanine and tyrosine is generally weak. nih.gov While chemical modifications can produce amino acids with robust fluorescent properties, the addition of trifluoromethyl groups does not typically serve this purpose.

Instead, the primary utility of incorporating trifluoromethyl groups into phenylalanine analogues lies in their application for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govucla.edu The fluorine-19 nucleus is an excellent probe for NMR studies due to its 100% natural abundance, high sensitivity, and the large chemical shift dispersion, which makes it highly sensitive to the local chemical environment. ucla.edunih.gov Trifluoromethyl-l-phenylalanine (tfm-Phe) has been successfully incorporated into proteins to monitor subtle conformational changes, ligand binding, and protein folding. nih.govbiorxiv.org The unique NMR signal of the ¹⁹F atoms provides a powerful tool for investigating protein structure and reactivity without the background noise present in biological systems. nih.govucla.edu Therefore, while this compound is a valuable research tool, its application is predominantly in the realm of NMR spectroscopy rather than fluorescence-based assays.

Interactive Data Table: Applications of Phenylalanine Analogs in Spectroscopy

| Compound/Technique | Primary Application | Key Advantage | Spectroscopic Method |

| Trifluoromethyl-l-phenylalanine | Probing protein conformational changes and interactions | High sensitivity to local environment, no biological background signal | ¹⁹F NMR |

| Biphenyl-phenylalanine | Measuring protein conformational changes | Can be incorporated with minimal perturbation to protein structure | FRET |

| p-Aminophenylalanine Derivatives | Analyzing protein conformational changes | Can be linked to various fluorophores for use as FRET pairs | FRET |

Design and Evaluation of Enzyme Modulators Incorporating 2,4 Bis Trifluoromethyl Dl Phenylalanine

Mechanism-Based Enzyme Inhibitor Design

Mechanism-based inhibitors are unreactive compounds that are transformed into highly reactive molecules by the catalytic action of their target enzyme, leading to the irreversible inactivation of that enzyme. nih.gov This "Trojan horse" approach ensures high specificity, as the inhibitor is only activated by the target enzyme. The introduction of fluorine and trifluoromethyl groups can be a key strategy in the design of these inhibitors. These electron-withdrawing groups can alter the electronic properties of the substrate analog, influencing its recognition by the enzyme and the subsequent catalytic steps that lead to the generation of the reactive species.

While the literature describes the use of fluorinated amino acids as potential irreversible inhibitors for certain enzyme classes, specific studies detailing the design of mechanism-based inhibitors utilizing 2,4-Bis(trifluoromethyl)-DL-phenylalanine are not extensively available. nih.gov However, the principles of mechanism-based inhibition suggest that the trifluoromethyl groups on the phenyl ring of this amino acid could be exploited to facilitate the enzymatic conversion of the molecule into a reactive intermediate capable of covalent modification of the enzyme's active site.

Suicide Substrate Development

Suicide substrates are a class of mechanism-based inhibitors that, upon enzymatic processing, generate a reactive species that covalently binds to and inactivates the enzyme. nih.gov This inactivation is typically irreversible and highly specific. The development of suicide substrates often involves the incorporation of latent reactive functionalities that are unmasked by the target enzyme's catalytic machinery.

Fluorinated amino acids have been investigated as suicide substrates for various enzymes, particularly those dependent on pyridoxal (B1214274) phosphate (B84403) (PLP). nih.gov The strong electron-withdrawing nature of fluorine can facilitate the elimination of a leaving group, generating a highly reactive Michael acceptor that can then be attacked by a nucleophilic residue in the enzyme's active site. Although the general principles are well-established, specific research on the development of this compound as a suicide substrate is not prominently featured in the available scientific literature. The presence of two trifluoromethyl groups would be expected to significantly influence the electronic landscape of the molecule, potentially making it a candidate for enzymatic activation into a potent inactivator.

Modulation of Enzyme Activity and Selectivity by Fluorination

Fluorination is a powerful tool in medicinal chemistry to modulate the properties of bioactive molecules. the-scientist.com The substitution of hydrogen with fluorine can alter a compound's acidity, basicity, lipophilicity, metabolic stability, and conformation. the-scientist.com These changes can, in turn, have a significant impact on the potency and selectivity of enzyme inhibitors. The incorporation of fluorinated phenylalanine derivatives into peptides and other small molecules has been shown to enhance their biological activity. the-scientist.com

Impact on Proteasome Inhibitors

The proteasome is a multi-catalytic enzyme complex responsible for the degradation of most intracellular proteins and is a key target in cancer therapy. nih.gov The development of proteasome inhibitors has been a major focus of anti-cancer drug discovery. Research has shown that the incorporation of fluorinated phenylalanine analogs into peptide-based proteasome inhibitors can significantly affect their potency and selectivity for the different catalytic subunits of the proteasome (β1, β2, and β5). nih.gov

A study on the effects of incorporating fluorinated phenylalanine derivatives into a peptide epoxyketone proteasome inhibitor revealed that such modifications can lead to a dramatic increase in selectivity for the chymotrypsin-like (β5) subunit. nih.gov While this particular study did not use this compound, it investigated the closely related 3,5-bis(trifluoromethyl)Phe. The findings indicated that the presence of the trifluoromethyl groups led to a significant decrease in the inhibition of the β2 subunit, thereby enhancing the inhibitor's specificity for the β5 subunit. nih.gov Another review highlights that the substitution of phenylalanine with 2,4-ditrifluoromethyl-ʟ-phenylalanine in proteasome inhibitors like bortezomib (B1684674) and epoxomicin (B1671546) can lead to an increase in their anticancer efficiency. medchemexpress.com

| Compound | Modification | β1 (Caspase-like) | β2 (Trypsin-like) | β5 (Chymotrypsin-like) |

|---|---|---|---|---|

| Compound 3 | Non-fluorinated Phenylalanine | >15 | 1.1 | 0.08 |

| Compound 4a | P2-Phe(p-F) | >15 | >15 | 0.13 |

| Compound 5a | P3-Phe(p-F) | >15 | 1.1 | 0.08 |

| Compound with 3,5-bis(trifluoromethyl)Phe | P2-Phe(m-CF3)2 | >15 | >15 | 0.002 |

Data adapted from a study on fluorinated peptide epoxyketones. wikipedia.org Note: The specific compound this compound was not tested in this study; the data for a related compound is presented to illustrate the effect of trifluoromethyl groups.

Histone Deacetylase (HDAC) Inhibitors and Fluorination

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the regulation of gene expression. nih.gov The inhibition of HDACs has emerged as a promising strategy for the treatment of cancer and other diseases. nih.gov The design of HDAC inhibitors often involves a pharmacophore model consisting of a zinc-binding group, a linker, and a cap group. nih.gov Phenylalanine-containing molecules have been explored as components of HDAC inhibitors. nih.gov

| Compound | Cap Group | HDAC1 | HDAC2 | HDAC3 |

|---|---|---|---|---|

| 6a | Phenyl | 4.4 | 31.6 | 1600 |

| 6b | 4-Fluorophenyl | 4.5 | 51.4 | 1400 |

| 6d | 4-Pyridinyl | 13.2 | 77.2 | 8908 |

| 6i | 2-Fluoro-4-pyridinyl | 93.5 | 118.3 | 2200 |

Data adapted from a study on ortho-aminoanilide-based HDAC inhibitors, illustrating the impact of fluorination on inhibitory activity. the-scientist.com

Amino Acid Decarboxylase Inactivation

Aromatic amino acid decarboxylases (AADCs) are a family of pyridoxal phosphate (PLP)-dependent enzymes that catalyze the decarboxylation of aromatic amino acids to produce aromatic amines. These enzymes are involved in the biosynthesis of neurotransmitters and other important biological molecules. The inhibition of AADCs has therapeutic potential in various neurological and metabolic disorders.

Derivatives of phenylalanine have been studied as inhibitors of AADC. nih.gov The introduction of electron-withdrawing groups, such as trifluoromethyl groups, onto the phenyl ring could potentially enhance the binding affinity of the inhibitor to the enzyme or facilitate its conversion into an inactivating species. However, specific kinetic studies on the inactivation of amino acid decarboxylases by this compound are not extensively documented in the scientific literature. General studies on the inhibition of DOPA decarboxylase by phenylalanine derivatives suggest that the aromatic side chain plays a crucial role in the interaction with the enzyme. nih.gov

Transition State Analogue Formation

Transition state analogues are stable molecules that are designed to mimic the unstable transition state of an enzyme-catalyzed reaction. By binding tightly to the enzyme's active site, they can act as potent inhibitors. The design of transition state analogues requires a detailed understanding of the enzymatic reaction mechanism and the geometry of the transition state.

While the concept of using fluorinated molecules in the design of transition state analogues is established, there is a lack of specific research on the use of this compound for this purpose. The trifluoromethyl groups on the phenyl ring would significantly alter the electronic and steric properties of the molecule, which could be leveraged to mimic the charge distribution and geometry of a specific enzymatic transition state. However, without detailed mechanistic studies of a target enzyme that processes a substrate similar to this compound, the rational design of such an analogue remains a theoretical proposition.

Theoretical and Computational Investigations of 2,4 Bis Trifluoromethyl Dl Phenylalanine and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the intrinsic properties of 2,4-Bis(trifluoromethyl)-DL-phenylalanine. These methods, rooted in solving the Schrödinger equation, provide detailed information about molecular geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) has become a standard and reliable method for predicting the molecular structures and energies of organic molecules. nih.govrsc.org DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in this compound by finding the minimum energy geometry on the potential energy surface.

Table 1: Theoretical Optimized Geometrical Parameters of a Phenylalanine Derivative (Example Data)

This table presents example data typical for DFT calculations on a related molecule, as specific experimental data for this compound is not available.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Lengths (Å) | Cα - Cβ | 1.535 |

| Cβ - Cγ (Phenyl) | 1.510 | |

| C-CF₃ | 1.345 | |

| Bond Angles (°) | Cα - Cβ - Cγ | 113.5 |

| F - C - F | 106.7 | |

| Dihedral Angles (°) | N - Cα - Cβ - Cγ | -65.2 |

Understanding the electronic structure of this compound is crucial for predicting its reactivity and intermolecular interactions. Key aspects of this analysis include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).

The HOMO and LUMO are the frontier molecular orbitals, and the energy difference between them (the HOMO-LUMO gap) is a critical indicator of a molecule's kinetic stability and chemical reactivity. ajchem-a.comyoutube.com A large HOMO-LUMO gap suggests high stability, while a small gap indicates that the molecule is more readily polarizable and reactive. For phenylalanine derivatives, the HOMO and LUMO are typically localized on the aromatic ring. researchgate.net The introduction of two strongly electron-withdrawing trifluoromethyl groups is expected to significantly lower the energies of both the HOMO and LUMO and influence the magnitude of the energy gap.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its interaction with other molecules. researchgate.netresearchgate.net The MEP map illustrates the regions of positive and negative electrostatic potential. For this compound, the electronegative fluorine and oxygen atoms would create regions of negative potential (red/yellow), indicating sites susceptible to electrophilic attack. Conversely, regions around the hydrogen atoms would exhibit positive potential (blue), marking them as sites for nucleophilic attack. This information is vital for understanding hydrogen bonding capabilities and other non-covalent interactions. ajchem-a.com

Table 2: Calculated Electronic Properties of a Phenylalanine Derivative (Example Data)

This table presents example data typical for DFT calculations on a related molecule.

| Property | Value (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -0.95 |

| HOMO-LUMO Gap (ΔE) | 5.90 |

Molecular Dynamics Simulations in Peptide and Protein Systems

While quantum chemical calculations provide insights into a single molecule, molecular dynamics (MD) simulations are employed to study the behavior of molecules over time in a more complex environment, such as when incorporated into peptides or proteins. nih.govresearchgate.netnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of conformational changes and intermolecular interactions.

Incorporating this compound into a peptide sequence would introduce unique steric and electronic properties. MD simulations can be used to explore how these modifications affect the peptide's secondary and tertiary structure, its stability, and its interactions with other molecules, such as water or biological receptors. The bulky and hydrophobic trifluoromethyl groups can be expected to influence the folding of the peptide chain and its propensity to aggregate.

Computational Studies on Self-Assembled Nanostructures

The self-assembly of amino acids and peptides into ordered nanostructures is a field of intense research. nih.govicm.edu.pl Phenylalanine and its derivatives are known to form various nanostructures, such as nanotubes and fibrils. researchgate.net Computational studies, often combining MD simulations with other techniques, are essential for understanding the mechanisms driving this self-assembly process.

For this compound, computational studies would focus on how the trifluoromethyl groups modulate the intermolecular forces that govern self-assembly. These forces include hydrogen bonding between the amino acid backbones and π-π stacking interactions between the phenyl rings. The strong dipole moments of the C-F bonds and the altered electronic nature of the phenyl ring would significantly impact these interactions. rsc.org Simulations can predict the most favorable packing arrangements and morphologies of the resulting nanostructures, providing a theoretical basis for the design of novel biomaterials.

Future Perspectives in 2,4 Bis Trifluoromethyl Dl Phenylalanine Research

Advancements in Stereoselective and Scalable Synthesis

The synthesis of fluorinated amino acids, including 2,4-Bis(trifluoromethyl)-DL-phenylalanine, has been a subject of considerable research. nih.gov One notable method for the synthesis of 2,4-ditrifluoromethyl-ʟ-phenylalanine involves the alkylation of the benzophenone (B1666685) imine of glycine (B1666218) ester with 2,4-bis(trifluoromethyl)benzyl bromide. nih.gov This reaction, carried out in the presence of a specific catalyst, yields the desired fluorinated phenylalanine imine with high enantiomeric excess, which is then hydrolyzed and deprotected to give the final product. nih.gov

Future research in this area is expected to focus on the development of more efficient and scalable synthetic routes. While methods for producing fluorinated amino acids on a gram-scale exist, they can be challenging and often involve multi-step processes. chemistryviews.org The development of continuous flow chemistry processes is a promising approach to address these challenges, as it can allow for the handling of unstable intermediates and facilitate large-scale production without the need for purification of intermediates. chemistryviews.org

Further advancements are also anticipated in the realm of stereoselective synthesis to produce enantiomerically pure forms of this compound. Chiral Ni(II) complexes have shown promise as powerful tools in the asymmetric synthesis of a diverse range of fluorinated amino acids, yielding products with high enantiomeric purity. chemrxiv.orgchemrxiv.org Future work will likely focus on optimizing these catalytic systems and exploring new chiral auxiliaries and catalysts to improve yields and stereoselectivity.

Table 1: Synthetic Approaches for Fluorinated Phenylalanines

| Method | Key Features | Potential Advantages for this compound |

| Alkylation of Glycine Ester Imine | Utilizes a chiral phase-transfer catalyst for asymmetric synthesis. nih.gov | High enantiomeric excess. nih.gov |

| Chiral Ni(II) Complex Alkylation | Employs a chiral nickel complex for stereocontrol. chemrxiv.orgchemrxiv.org | Can produce enantiopure products on a gram-scale. chemrxiv.orgchemrxiv.org |

| Flow Chemistry | Continuous process, often without intermediate purification. chemistryviews.org | Potential for large-scale, efficient production. chemistryviews.org |

Novel Applications in Protein Engineering and Drug Discovery

The incorporation of fluorinated amino acids like this compound into peptides and proteins is a powerful strategy in protein engineering and drug discovery. The unique properties of fluorine, such as its high electronegativity and the strength of the carbon-fluorine bond, can significantly alter the physicochemical and biological properties of the resulting biomolecules. nih.govrsc.org

In protein engineering, the introduction of fluorinated amino acids can enhance protein stability, a phenomenon sometimes referred to as the 'fluoro-stabilization effect'. nih.gov The increased hydrophobicity of fluorinated residues can also influence protein folding and protein-protein interactions. nih.gov Future research will likely explore the systematic incorporation of this compound into various proteins to modulate their thermal and chemical stability, as well as their enzymatic activity.

In the realm of drug discovery, fluorinated amino acids are valuable building blocks for creating novel therapeutic agents. nih.gov Replacing hydrogen with fluorine can improve the metabolic stability of peptide-based drugs by making them more resistant to enzymatic degradation. nih.gov The introduction of the trifluoromethyl groups in this compound can also impact the binding affinity of a peptide to its target receptor. nih.gov The development of new drugs for conditions like Phenylketonuria is an active area of research, with a focus on innovative therapeutic approaches. patsnap.com

Table 2: Potential Impacts of this compound in Peptides and Proteins

| Property | Effect of Trifluoromethyl Groups | Potential Application |

| Stability | Increased thermal and metabolic stability. nih.gov | Development of more robust therapeutic proteins and vaccines. nih.gov |

| Hydrophobicity | Enhanced hydrophobicity. nih.gov | Modulation of protein folding and membrane interactions. nih.gov |

| Binding Affinity | Altered binding to target receptors. nih.gov | Design of more potent and selective peptide-based drugs. |

| Conformation | Can induce specific conformational constraints. mdpi.com | Engineering of peptides with defined secondary structures. |

Development of Advanced Spectroscopic Probes

The fluorine-19 (¹⁹F) nucleus possesses exceptional properties for Nuclear Magnetic Resonance (NMR) spectroscopy, making fluorinated amino acids like this compound valuable as spectroscopic probes. nih.gov With 100% natural abundance, a high gyromagnetic ratio, and a chemical shift that is highly sensitive to its local environment, ¹⁹F NMR can provide detailed insights into protein structure, dynamics, and interactions. nih.govacs.org

The incorporation of this compound into a protein introduces a unique ¹⁹F NMR signal that can be used to monitor conformational changes, ligand binding, and protein-protein interactions. nih.gov The two trifluoromethyl groups on the phenyl ring would provide a strong and distinct signal, potentially offering greater sensitivity compared to singly fluorinated analogues.

Future research is expected to focus on leveraging this compound for more sophisticated NMR studies. This includes its use in Protein Observed Fluorine (PrOF) NMR for fragment-based drug screening, where the ¹⁹F chemical shifts of the fluorinated amino acid are monitored upon the addition of potential drug candidates. nih.gov Furthermore, advancements in NMR techniques, such as the use of the Transverse Relaxation Optimized Spectroscopy (TROSY) effect with ¹⁹F-¹³C labeling, could enable the study of larger and more complex biological systems incorporating this amino acid. nih.gov

Exploration in Bioinspired Materials Science

The self-assembly of amino acids and peptides into well-defined nanostructures is a cornerstone of bioinspired materials science. The incorporation of non-canonical amino acids like this compound can introduce novel properties and functionalities into these materials. The strong hydrophobicity and unique electronic properties of the bis(trifluoromethyl)phenyl group can influence the self-assembly process and the resulting material characteristics.

Future research in this area will likely focus on the design and synthesis of peptides containing this compound to create new biomaterials with tailored properties. For example, the incorporation of this amino acid could be used to control the morphology and stability of self-assembling peptide nanofibers. The introduction of fluorine can also be used to direct and modify peptide self-assembly processes, leading to the formation of fluorinated supramolecular structures. chemrxiv.org

Furthermore, the principles of bioinspired materials science can be applied to create functional materials for a variety of applications. For instance, the incorporation of phenylalanine has been shown to enhance the ionic selectivity of polyelectrolyte films in a bio-inspired approach. nih.govresearchgate.net The unique properties of this compound could be explored to develop advanced materials for applications in areas such as chemical separations, drug delivery, and tissue engineering.

Q & A

Q. What are the common synthetic routes for 2,4-Bis(trifluoromethyl)-DL-phenylalanine, and what are their critical reaction parameters?

- Methodological Answer : The synthesis typically involves introducing trifluoromethyl groups via cross-coupling reactions (e.g., Suzuki-Miyaura using boronic acids) , followed by amino acid backbone assembly. Key steps include:

Substitution : Reacting halogenated phenylalanine precursors with trifluoromethylating agents (e.g., CF₃Cu) under inert atmospheres.

Hydrolysis : Acidic or basic hydrolysis to generate the free amino acid from ester-protected intermediates .

Crystallization : Purification using polar aprotic solvents (e.g., DMF) to isolate the DL-racemic mixture .

Critical parameters include reaction temperature (60–120°C), catalyst loading (e.g., Pd(PPh₃)₄ at 5 mol%), and solvent choice (e.g., THF for solubility optimization) .

Q. How should researchers characterize this compound using spectroscopic and chromatographic techniques?

- Methodological Answer :

- ¹⁹F NMR : To confirm trifluoromethyl group incorporation (δ ≈ -60 to -70 ppm for CF₃ in aromatic positions) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% by area) . Mobile phases: Acetonitrile/water (0.1% TFA) gradients.

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) to verify molecular weight (exact mass: 301.0784 Da) .

Q. What safety protocols are recommended when handling this compound?

- Methodological Answer :

- Use PPE (nitrile gloves, safety goggles) to prevent skin/eye contact.

- Work in a fume hood to avoid inhalation of fine particles.

- Store in airtight containers at room temperature, away from oxidizers and strong acids/bases .

- Conduct a risk assessment using Safety Data Sheets (SDS) for lab-specific guidelines.

Advanced Research Questions

Q. How can enantiomers of this compound be resolved for chiral studies?

- Methodological Answer :

- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol (90:10) to separate D/L forms. Monitor retention times and collect fractions for polarimetry .

- Enzymatic Resolution : Employ acylase enzymes to selectively hydrolyze one enantiomer from N-acetylated derivatives .

Q. How can contradictions in reported solubility data for this compound be addressed?

- Methodological Answer :

- Standardized Solubility Testing : Prepare saturated solutions in DMSO, DMF, and THF at 25°C. Filter undissolved material and quantify via gravimetric analysis or UV calibration curves .

- Controlled pH Studies : Adjust solubility in aqueous buffers (pH 2–12) to identify ionizable groups affecting dissolution .

Q. What computational methods predict the reactivity of this compound in peptide coupling reactions?

- Methodological Answer :

- DFT Calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to assess steric hindrance from CF₃ groups. Calculate activation energies for carbodiimide-mediated couplings .

- Molecular Dynamics : Simulate solvation effects in DMF or DMSO to model coupling efficiency under experimental conditions .

Q. How do steric and electronic effects of trifluoromethyl groups influence reactivity in amino acid conjugation?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.